Ethanone, 1-(4-methoxy-3-propylphenyl)-
Description
Ethanone, 1-(4-methoxy-3-propylphenyl)- is a substituted acetophenone derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position (C4) and a propyl (-CH₂CH₂CH₃) group at the meta position (C3), with an acetyl (-COCH₃) group at C1. Substituted acetophenones are widely studied for their roles in pharmaceuticals, fragrances, and organic synthesis due to their electron-deficient aromatic systems and ketone functionality.
Properties
CAS No. |
100256-35-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-methoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-4-5-11-8-10(9(2)13)6-7-12(11)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
SCLUPMQCUCAMRO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)C(=O)C)OC |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data for Substituted Ethanones
*Estimated based on structural analogs.
Structural and Functional Differences
Substituent Effects on Reactivity: Ethanone, 1-(4-methoxy-3-propylphenyl)-: The methoxy group is electron-donating, activating the ring toward electrophilic substitution, while the bulky propyl group may sterically hinder reactions at C3. The acetyl group directs further substitution to the ortho/para positions . 1-(2-Chlorophenyl)ethanone : The electron-withdrawing Cl group deactivates the ring, making it less reactive toward electrophiles. This compound is notable for its use in tear gas formulations due to its volatility and irritant properties. 1-(3-Methylbenzofuran-2-yl)ethanone : The benzofuran ring introduces conjugated π-systems, enhancing stability and contributing to its use in perfumery.
Physicochemical Properties: Boiling Points/Solubility: Chlorinated derivatives (e.g., 1-(2-chlorophenyl)ethanone) exhibit higher polarity and lower volatility compared to methoxy/propyl-substituted analogs. The benzofuran derivative’s fused ring system likely increases melting points . Hydrogen Bonding: The hydroxyl and amino groups in 4-IHPPA enable hydrogen bonding, increasing solubility in polar solvents compared to the methoxy/propyl variant.
Applications: Pharmaceutical Potential: 4-IHPPA’s isopropylamino and hydroxypropoxy groups suggest β-adrenergic receptor affinity, akin to propranolol derivatives . In contrast, the methoxy/propyl variant lacks such functional groups, limiting direct pharmacological utility. Industrial Use: The chloro derivative’s irritant properties contrast with the fragrance applications of the benzofuran analog .
Research Findings
- Synthetic Challenges : Introducing both methoxy and propyl groups on the phenyl ring requires careful regioselective synthesis to avoid competing reactions, as seen in analogous compounds .
- Spectroscopic Data : NMR shifts for methoxy (~3.8 ppm) and propyl (~0.9–1.6 ppm) groups in related compounds align with predicted environments for the target molecule .
- Thermal Stability: Propyl-substituted acetophenones generally decompose above 200°C, whereas halogenated analogs (e.g., 2-chloro) show lower thermal stability due to C-Cl bond cleavage .
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